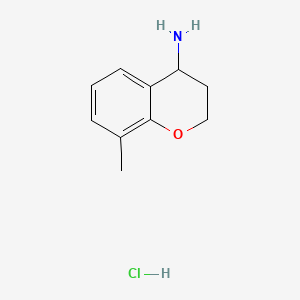

8-Methylchroman-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOASZNLOHDNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743505 | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-12-5 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methylchroman 4 Amine Hydrochloride and Analogues

Strategies for the Construction of the 8-Methylchroman-4-amine (B1591170) Core Skeleton

The fundamental challenge in synthesizing the 8-methylchroman-4-amine core lies in the efficient assembly of the bicyclic chroman ring system with an amino functional group correctly positioned. This process is typically a multi-step sequence involving the preparation of key precursors followed by a strategic ring-closing reaction.

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of the 8-methylchroman-4-amine skeleton involves the preparation of acyclic precursors that contain the necessary atoms and functional groups for the subsequent cyclization step. A common strategy begins with a substituted phenol (B47542), such as 2-methylphenol (o-cresol), which provides the methylated benzene (B151609) portion of the final molecule.

This phenolic starting material is then elaborated to introduce a three-carbon chain at the ortho position. Established methods for achieving this include the intermolecular conjugate addition of phenols to unsaturated carbonyl derivatives or the intramolecular Friedel–Crafts cyclization using O-allyl and homoallyl phenols. nih.gov For instance, an O-allyl phenol can be synthesized and then subjected to conditions that promote cyclization. The introduction of the amine functionality can be planned at various stages. One approach involves using a precursor where the future C4 position is a carbonyl group (a chroman-4-one). This ketone can then be converted to the amine via reductive amination or by forming an oxime followed by reduction.

Ring Closure and Cyclization Reactions to Form the Chroman Moiety

The formation of the dihydropyran ring is the key step in constructing the chroman scaffold. Several powerful cyclization reactions are employed for this purpose, each with distinct advantages.

Intramolecular Friedel-Crafts Reaction: This acid-catalyzed reaction involves the cyclization of a phenol derivative bearing an appropriate electrophilic side chain, such as an allylic or homoallylic alcohol or halide.

Intramolecular Heck Reaction: A palladium-catalyzed cross-coupling reaction can be used to form the chroman ring from a suitably functionalized aryl halide precursor.

Ring-Closing Metathesis (RCM): RCM has become a revolutionary tool for the synthesis of cyclic compounds, including medium-sized rings which are often difficult to prepare. organic-chemistry.orgnih.gov This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from a diene precursor. organic-chemistry.orgnih.gov For chroman synthesis, a precursor like an ortho-alkenoxy-substituted styrene (B11656) derivative can be cyclized. The resulting double bond within the newly formed ring can then be hydrogenated to yield the saturated chroman skeleton.

Cyclization of 2-allylphenols: The direct cyclization of 2-allylphenol (B1664045) derivatives is another effective route to the chroman structure. nih.gov

Table 1: Comparison of Key Ring-Closure Methodologies for Chroman Synthesis

| Reaction Type | Typical Catalyst/Reagent | Precursor Type | Key Advantages |

|---|---|---|---|

| Intramolecular Friedel-Crafts | Lewis or Brønsted Acids (e.g., AlCl₃, H₂SO₄) | Phenol with electrophilic side chain | Utilizes common starting materials. |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock Catalysts (Ru- or Mo-based) | Diene-substituted phenol ether | High functional group tolerance, effective for medium and large rings. nih.gov |

| Conjugate Addition | Base or Lewis Acid | Phenol and α,β-unsaturated carbonyl | Direct formation of chroman-4-one derivatives. nih.gov |

Enantioselective Approaches to 8-Methylchroman-4-amine Hydrochloride

Since the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective synthetic methods is of paramount importance. For 8-methylchroman-4-amine, where the C4 carbon is a stereocenter, several strategies are employed to produce the compound in an enantiomerically pure form.

Asymmetric Catalysis in Chroman-4-amine (B2768764) Synthesis

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, offering excellent atom economy and high enantioselectivity. nih.govacs.org The most direct catalytic approach to chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov In the context of 8-methylchroman-4-amine, this would involve the synthesis of the corresponding 8-methyl-2H-chromen-4-imine or a related N-protected imine.

This imine substrate is then hydrogenated using a transition metal complex, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. nih.govfrontiersin.org The chiral environment created by the ligand directs the delivery of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine. This method is considered a versatile and reliable tool for synthesizing chiral drugs and has been successfully applied at an industrial scale for other chiral amines. nih.gov

Chiral Auxiliary-Mediated Methodologies for Enantiopure Amines

An alternative to asymmetric catalysis is the use of chiral auxiliaries. tcichemicals.comwikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of an enantiopure amine, a common strategy involves reacting a ketone precursor (8-methylchroman-4-one) with a chiral amine auxiliary, such as a derivative of (R)- or (S)-1-phenylethylamine or a more complex auxiliary like a camphorsultam, to form a chiral imine or enamine. wikipedia.org A subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, affords the desired enantiomer of the primary amine. Another approach involves the stereoselective ring-opening of chiral oxazines, prepared by condensing an aldehyde with an amino alcohol auxiliary, with organometallic reagents to produce enantiopure amino alcohols, which can be further converted to primary amines. nih.gov

Diastereoselective Synthesis and Resolution Techniques

Diastereoselective synthesis involves reacting a molecule that already contains a stereocenter with a prochiral substrate to create a new stereocenter. beilstein-journals.org The existing chirality influences the stereochemical outcome of the reaction, leading to a mixture of diastereomers in unequal amounts. If the starting material is enantiomerically pure, this can lead to an enantiomerically enriched product after removal of the original chiral center.

A more traditional but still widely used method is optical resolution. tcichemicals.com This technique involves the separation of a racemic mixture of 8-methylchroman-4-amine into its individual enantiomers. A common approach is to react the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts which typically have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, treatment with a base liberates the enantiomerically pure amine, which can then be converted to its hydrochloride salt.

Advanced Synthetic Transformations and Derivatization of this compound

The 8-methylchroman-4-amine scaffold serves as a versatile platform for extensive chemical modification. Advanced synthetic strategies can be directed at two primary sites: the exocyclic primary amine and the chroman ring system itself. These transformations allow for the generation of diverse analogues with modulated properties. Furthermore, the entire molecule can act as a key building block in complex, multi-component reactions to rapidly construct intricate molecular architectures.

The primary amine at the C-4 position is a key handle for derivatization, behaving as a potent nucleophile. Standard transformations for primary amines can be readily applied to generate a wide array of functional groups, including amides, sulfonamides, and substituted amines.

N-Acylation and N-Sulfonylation: The amine readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) or sulfonyl chlorides in the presence of a base to yield the corresponding N-acyl (amides) and N-sulfonyl (sulfonamides) derivatives. Palladium-catalyzed aminocarbonylation represents a more advanced method for amide formation, utilizing carbon monoxide and suitable precursors. nih.gov This approach can introduce a carboxamide group directly. nih.govacs.org

N-Alkylation and N-Arylation: Direct alkylation of the primary amine with alkyl halides can be achieved, though it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. youtube.com More controlled methods, such as reductive amination, where the amine is condensed with an aldehyde or ketone to form an imine followed by reduction, provide a superior route to mono-alkylated secondary amines.

Mannich-type Reactions: The primary amine can serve as the amine component in Mannich and related reactions. mdpi.com In a classic Mannich reaction, condensation with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen atom generates β-amino carbonyl compounds, effectively using the amine as a building block to link different molecular fragments. mdpi.com

The following table summarizes key functionalization strategies for the amine moiety.

| Reaction Type | Typical Reagents | Product Type |

| N-Acylation | Acyl Chloride, Carboxylic Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-Aryl Amine |

| Mannich Reaction | Formaldehyde, Active Hydrogen Compound | β-Amino Compound |

Data compiled from references nih.govyoutube.commdpi.com.

The chroman ring offers multiple positions for substitution, both on the aromatic (benzene) portion and the saturated heterocyclic (pyran) portion. These modifications often involve reactions on a chroman-4-one precursor, followed by conversion of the ketone to the amine. nih.gov

Electrophilic Aromatic Substitution (SEAr): The benzene ring of the chroman system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com The regiochemical outcome is directed by the existing substituents: the activating ether oxygen and the 8-methyl group. These groups are ortho-, para-directing, meaning incoming electrophiles will preferentially add to the C-5 and C-7 positions, and to a lesser extent, the C-6 position, which is para to the methyl group. wikipedia.orgmasterorganicchemistry.com

Substitution on the Pyran Ring: The saturated pyran ring can also be functionalized, typically at the chroman-4-one stage.

C-2 Position: Alkylation at the C-2 position of the chroman-4-one scaffold is a well-established modification, allowing for the introduction of various alkyl or aryl side chains. nih.govacs.org

C-3 Position: The C-3 position, adjacent to the carbonyl in the chroman-4-one precursor, is a site for diverse functionalization. Bromination at this position provides a key intermediate that can be converted into a variety of substituents, including amines, nitriles, and other groups, through substitution reactions. gu.se

The table below outlines potential sites and types of modifications on the chroman ring.

| Position(s) | Reaction Type | Example Reagents | Resulting Substituent |

| C-5, C-7 | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

| C-5, C-7 | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| C-6, C-8 | General Substitution | (On precursor) | Various electron-withdrawing groups |

| C-2 | Alkylation | Aldehyde, Base (Aldol Condensation) | Alkyl or Aryl group |

| C-3 | Halogenation/Substitution | NBS, then Nucleophile (e.g., NaCN) | Bromo (-Br), then Cyano (-CN) |

Data compiled from references nih.govwikipedia.orgbyjus.commasterorganicchemistry.comacs.orggu.se.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the atoms of all starting materials, are a powerful tool in modern synthetic chemistry for building molecular complexity efficiently. wikipedia.org this compound, as a primary amine, is an ideal candidate for participation in several classes of MCRs. wikipedia.orgorganic-chemistry.org

Isocyanide-Based MCRs: The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. In a Ugi four-component reaction (4-CR), a primary amine (like 8-methylchroman-4-amine), a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This reaction allows for the rapid assembly of complex, peptide-like structures incorporating the chroman scaffold. wikipedia.org

Other MCRs: The chroman-amine structure can also participate in other named MCRs, such as the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. Furthermore, the chroman framework itself can be synthesized using MCR strategies, highlighting the compatibility of this heterocyclic system with convergent synthetic approaches. researchgate.net For instance, a three-component reaction of a salicylaldehyde, a ketone, and an arylamine can be used to construct the chroman ring system directly. researchgate.net

The following table illustrates the potential use of 8-Methylchroman-4-amine in well-known MCRs.

| MCR Name | Other Components | Resulting Core Scaffold |

| Ugi Reaction (4-CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction (3-CR) | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide (Requires modification of amine) |

| Mannich Reaction (3-CR) | Aldehyde, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound |

| Kabachnik-Fields Reaction | Aldehyde/Ketone, Dialkyl Phosphite | α-Aminophosphonate |

Data compiled from references wikipedia.orgorganic-chemistry.orgresearchgate.net.

Mechanistic and Kinetic Investigations of Reactions Involving 8 Methylchroman 4 Amine Hydrochloride

Elucidation of Reaction Pathways for 8-Methylchroman-4-amine (B1591170) Formation

The formation of 8-Methylchroman-4-amine hydrochloride likely proceeds through a multi-step synthetic sequence, with reductive amination of the corresponding ketone, 8-methylchroman-4-one (B1313701), being the most plausible and widely employed route. This transformation involves the reaction of the ketone with an amine source, typically ammonia or a protected amine equivalent, in the presence of a reducing agent.

The reaction pathway can be conceptualized as follows:

Imine/Enamine Formation: The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of 8-methylchroman-4-one. This is an acid-catalyzed process that leads to the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a transient imine (or enamine) species. The equilibrium of this step is crucial and is often driven forward by the removal of water.

Reduction: The imine intermediate is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity.

An alternative, though less common, pathway could involve a nucleophilic substitution reaction on a suitable 4-substituted 8-methylchroman precursor, where the leaving group at the 4-position is displaced by an amino group. However, the reductive amination pathway is generally preferred due to the ready availability of the chromanone starting material and the efficiency of the transformation.

Kinetic Analysis of Chemical Transformations Involving this compound

A comprehensive kinetic analysis of the chemical transformations leading to this compound would provide valuable insights into the reaction mechanism and allow for process optimization. While specific experimental kinetic data for this compound's synthesis is scarce in the literature, a theoretical framework for such an analysis can be established.

A kinetic study would typically involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst concentration, reactant ratios). This data would then be used to determine the rate law, rate constants, and activation parameters for each elementary step.

Key Kinetic Parameters of Interest:

| Parameter | Description | Significance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Indicates the intrinsic speed of a reaction step. |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Reveals the dependency of the reaction rate on the concentration of each reactant. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Provides insight into the temperature sensitivity of the reaction rate. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that relates to the frequency of collisions in the correct orientation. | Reflects the steric and entropic factors of the reaction. |

Stereochemical Control and Mechanistic Hypotheses in Asymmetric Reactions

The 4-position of the chroman ring in 8-Methylchroman-4-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the stereochemical control in its synthesis a critical aspect. Asymmetric synthesis aims to produce a single enantiomer in excess.

Several strategies can be employed to achieve stereochemical control in the synthesis of 8-Methylchroman-4-amine:

Use of Chiral Reducing Agents: The reduction of the prochiral imine intermediate can be performed using a chiral reducing agent. These reagents, often borohydride derivatives modified with chiral ligands, can selectively deliver a hydride to one face of the imine, leading to the preferential formation of one enantiomer.

Catalytic Asymmetric Reductive Amination: This is a highly efficient method that utilizes a chiral catalyst to control the stereochemical outcome. The catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, can activate the imine and guide the reducing agent to attack from a specific direction. The development of organocatalysts, such as those based on chiral phosphoric acids or amines, has provided powerful tools for asymmetric reductive aminations.

Enzymatic Resolution: Biocatalysis, particularly the use of transaminases, offers a green and highly selective method for the synthesis of chiral amines. A prochiral ketone can be converted directly to an enantiomerically enriched amine using a transaminase enzyme and an amine donor. Alternatively, a racemic mixture of the amine can be resolved kinetically, where one enantiomer is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer.

Mechanistic Hypotheses for Stereoselectivity:

The stereochemical outcome in catalytic asymmetric reactions is governed by the formation of diastereomeric transition states. The chiral catalyst interacts with the substrate (the imine) to form two possible transition states leading to the two enantiomers. The transition state with the lower activation energy will be favored, resulting in the formation of the major enantiomer. The design of the chiral catalyst is crucial in maximizing the energy difference between these two transition states to achieve high enantioselectivity. For instance, in organocatalysis with chiral phosphoric acids, the catalyst is believed to activate the imine through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the reducing agent.

Advanced Spectroscopic Characterization Techniques in 8 Methylchroman 4 Amine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. hmdb.ca Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 8-Methylchroman-4-amine (B1591170) hydrochloride can be achieved, offering a window into its intricate molecular architecture.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

The one-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 8-Methylchroman-4-amine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methylene (B1212753) protons of the heterocyclic ring, the methine proton at the stereocenter, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons will be found in the upfield region. The integration of these signals provides the ratio of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., doublets, triplets, quartets), which are invaluable for establishing connectivity.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are spread over a much wider range than in the ¹H spectrum (typically 0-220 ppm), which often allows for the resolution of all carbon signals. organicchemistrydata.org The positions of the signals provide information about the type of carbon (aliphatic, aromatic, attached to a heteroatom). For this compound, distinct signals would be expected for the methyl carbon, the methylene carbons, the methine carbon, and the aromatic carbons. The carbon attached to the nitrogen and the oxygen atoms will be significantly deshielded and appear at a higher chemical shift.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structures. pdx.eduorganicchemistrydata.orgsigmaaldrich.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2-CH₂ | ~4.2 - 4.4 | m | ~65 | |

| 3-CH₂ | ~2.0 - 2.2 | m | ~28 | |

| 4-CH | ~4.5 - 4.7 | t | ~6.0 | ~50 |

| 4a-C | - | - | - | ~120 |

| 5-CH | ~7.0 - 7.1 | d | ~8.0 | ~128 |

| 6-CH | ~6.8 - 6.9 | t | ~8.0 | ~122 |

| 7-CH | ~6.7 - 6.8 | d | ~8.0 | ~116 |

| 8-C | - | - | - | ~130 |

| 8-CH₃ | ~2.2 - 2.3 | s | ~16 | |

| 8a-C | - | - | - | ~155 |

| NH₂ | ~8.0 - 8.5 | br s | - |

Note: This data is illustrative and not based on experimentally measured values for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assigning the signals from the 1D spectra and elucidating the complete molecular structure. youtube.comjove.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. researchgate.net This is particularly useful for identifying adjacent protons in the chroman ring and for tracing the connectivity within the aromatic spin system. Cross-peaks in the COSY spectrum connect the signals of coupled protons. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. jove.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and greatly simplifying the assignment of carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are bonded. ceon.rs This is a powerful tool for determining the stereochemistry and conformation of the molecule. For instance, NOESY can reveal the spatial relationship between the amine group at position 4 and the adjacent protons on the chroman ring, as well as the proximity of the methyl group to neighboring aromatic protons.

Variable Temperature NMR Studies and Conformational Dynamics

The chroman ring of this compound is not planar and can exist in different conformations. Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of the molecule. scielo.brresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. researchgate.net At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, allowing for the observation of individual conformers. Analysis of the NMR data at various temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy and entropy differences between the conformers. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of fragmentation patterns. nih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to four or five decimal places). pnnl.gov This allows for the unambiguous determination of the molecular formula of 8-Methylchroman-4-amine, as the exact mass is unique to a specific combination of atoms. For the free base, 8-Methylchroman-4-amine (C₁₀H₁₃NO), the calculated exact mass is 163.0997 g/mol . nih.govnih.gov HRMS would be able to confirm this with high precision.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate its connectivity.

For 8-Methylchroman-4-amine, the fragmentation in the mass spectrometer would likely proceed through several characteristic pathways for amines and chroman structures. libretexts.org Common fragmentation patterns for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org The chroman ring could undergo retro-Diels-Alder type fragmentation. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure.

Table 2: Hypothetical MS/MS Fragmentation Data for 8-Methylchroman-4-amine (Precursor Ion: [M+H]⁺ = 164.1070)

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure/Loss |

| 164.1070 | 147.0808 | Loss of NH₃ |

| 164.1070 | 135.0805 | Loss of C₂H₅ |

| 164.1070 | 119.0855 | Cleavage of the heterocyclic ring |

| 164.1070 | 107.0855 | Loss of C₃H₅N |

| 164.1070 | 91.0542 | Tropylium ion (from benzylic cleavage) |

Note: This data is illustrative and not based on experimentally measured values for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "molecular fingerprint." ksu.edu.sanih.gov These methods probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of light that excites molecular vibrations, provided there is a change in the dipole moment of the molecule. mt.com Conversely, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the molecule's polarizability. libretexts.org The two techniques are often complementary, as vibrations that are weak in IR may be strong in Raman, and vice-versa. spectroscopyonline.com

For this compound, the spectrum is expected to show characteristic bands corresponding to its core chroman structure and its specific substituents. The chroman skeleton features a benzene (B151609) ring fused to a dihydropyran ring. The aromatic portion would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group and the methylene groups in the pyran ring are expected in the 2850-3000 cm⁻¹ range. The crucial C-O-C ether linkage of the pyran ring would produce a strong, characteristic stretching band, likely in the 1200-1260 cm⁻¹ region. d-nb.info

The presence of the amine hydrochloride salt significantly influences the spectrum. The N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺) typically appear as a broad, strong band in the 2400-3200 cm⁻¹ region in the IR spectrum, often with multiple sub-peaks. nih.gov N-H bending vibrations are also expected, usually around 1500-1600 cm⁻¹. nih.gov The C-N stretching vibration is anticipated in the 1000-1250 cm⁻¹ range. d-nb.info These features, when combined, provide a definitive spectral signature for the compound.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2400 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Ammonium (R-NH₃⁺) | N-H Bend | 1600 - 1500 | IR |

| Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1260 - 1200 | IR |

| Amine | C-N Stretch | 1250 - 1000 | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Purity Assessment

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of molecules by probing the transitions between electronic energy levels. azom.com UV-Vis spectroscopy measures the absorption of light, which promotes electrons from a ground state to an excited state. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. azom.com

The chroman core is the principal chromophore. The substitution on the benzene ring with a methyl group (an electron-donating group) and the presence of the fused dihydropyran ring are expected to influence the position and intensity of these absorption bands. The amine group, a potent auxochrome, can significantly affect the UV-Vis spectrum, often causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima (λmax), although protonation in the hydrochloride form can modulate this effect. researchgate.net The purity of a sample can also be assessed, as impurities with different chromophores would lead to additional, unexpected absorption bands. azom.com

Fluorescence spectroscopy measures the emission of light as a molecule relaxes from an excited electronic state back to the ground state. rsc.org While not all molecules fluoresce efficiently, those that do provide information about their excited state properties. The fluorescence spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (lower energy). nih.gov The fluorescence quantum yield and lifetime are sensitive parameters that can be affected by the molecular structure and environment. The presence of the amine group and its protonation state in the hydrochloride salt could significantly influence the fluorescence properties of the molecule. rsc.org

Table 2: Anticipated Electronic Spectroscopy Data for this compound

| Parameter | Expected Value/Range | Spectroscopic Origin |

| λmax (Absorption) | 270 - 290 nm | π → π* transition of the substituted benzene ring |

| Molar Absorptivity (ε) | 1,000 - 3,000 L mol⁻¹ cm⁻¹ | Probability of the electronic transition |

| λmax (Emission) | > 290 nm | Radiative relaxation from the lowest singlet excited state (S₁) |

| Quantum Yield (ΦF) | Variable | Efficiency of the fluorescence process |

X-ray Crystallography for Definitive Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. The chroman moiety consists of a planar benzene ring fused to a six-membered dihydropyran ring. This heterocyclic ring is not planar and is expected to adopt a distorted half-chair conformation, a common feature in chromane (B1220400) derivatives. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Feature/Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the crystal |

| Conformation | Half-chair for pyran ring | Defines the 3D shape of the heterocyclic ring researchgate.net |

| Amine Orientation | Axial or Equatorial | Determines the substituent's position on the pyran ring |

| Hydrogen Bonding | N-H···Cl | Primary interaction defining the crystal packing |

| C-O Bond Length (ether) | ~1.37 - 1.38 Å | Characteristic of the Ar-O-C linkage rsc.org |

| C-N Bond Length | ~1.48 - 1.50 Å | Characteristic of a C-N single bond |

Computational Chemistry and in Silico Studies of 8 Methylchroman 4 Amine Hydrochloride

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and properties. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. unipd.it It offers a balance between accuracy and computational cost, making it ideal for studying complex molecules like chroman derivatives. unipd.itrsc.org

DFT is frequently applied to elucidate reaction mechanisms. For instance, studies on related heterocyclic systems demonstrate how DFT can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. rsc.orgdntb.gov.ua By calculating the energies of these species, researchers can determine the most likely reaction pathway and the energy barriers that control the reaction rate. rsc.org

For chroman derivatives, DFT has been used to investigate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgd-nb.info The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. rsc.orgrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org These calculations are crucial for understanding how 8-Methylchroman-4-amine (B1591170) hydrochloride might participate in chemical reactions, for example, in its synthesis or metabolic degradation. nih.govmdpi.com

Below is a table showing representative DFT-calculated electronic properties for a chromene derivative, illustrating the type of data generated in these studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.708 eV | Relates to electron-donating ability |

| LUMO Energy | -1.540 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.168 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule |

| Data is illustrative and based on findings for related chromene derivatives. rsc.org |

Ab initio (Latin for "from the beginning") methods are a class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. unipd.it Techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are examples of high-level ab initio methods.

In the context of polymer chemistry, ab initio calculations have been used to predict a complete and consistent set of intrinsic rate coefficients for various reactions, which are then validated against experimental data using kinetic Monte Carlo simulations. nih.gov For a molecule like 8-Methylchroman-4-amine hydrochloride, high-accuracy ab initio calculations could be employed to:

Obtain benchmark geometric parameters (bond lengths, angles).

Calculate precise reaction and activation energies for fundamental reaction steps. nih.gov

Provide a reference for validating the accuracy of less computationally expensive methods like DFT. aps.org

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations apply the laws of classical mechanics to predict the trajectory of atoms and molecules, providing a dynamic view of the system.

For this compound, MD simulations can reveal its conformational landscape—the collection of different three-dimensional shapes the molecule can adopt. The chroman ring is not perfectly flat and can exist in various puckered conformations, such as a half-chair or twist-boat shape. rsc.org The orientation of the 8-methyl and 4-amine groups is also flexible.

MD simulations are particularly valuable when studying the interaction of a small molecule with a biological target, such as a protein. In recent studies on chromanone hybrids, MD simulations were used to complement molecular docking by assessing the stability of the predicted binding poses. nih.gov Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure, indicating the stability of the system over time. nih.govdoi.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. nih.govdoi.org

These simulations help to understand how the flexibility of this compound influences its ability to bind to a target, a critical aspect of rational drug design. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgrsc.orgd-nb.info

The calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending of bonds within the molecule. d-nb.info Similarly, calculated chemical shifts and coupling constants can be compared with ¹H and ¹³C NMR spectra to verify the structure of synthesized compounds. mdpi.com Several studies on chromene and chromone (B188151) derivatives have shown good agreement between DFT-predicted and experimentally measured spectroscopic data. rsc.orgd-nb.info

Below is an example table comparing theoretical and experimental vibrational frequencies for functional groups found in related chroman structures.

| Functional Group | Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| –NH₂ | Asymmetric Stretch | 3576 | 3709 |

| –NH₂ | Symmetric Stretch | 3466 | 3538 |

| C-O-C | Asymmetric Stretch | 1250 | 1245 |

| Aromatic C-H | Stretch | 3050 | 3060 |

| Data is illustrative and based on findings for related chromene derivatives. rsc.org |

Furthermore, advanced hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to calculate the spectra of molecules in complex environments, such as a chromophore bound to a protein, providing a more realistic prediction. nih.govnih.gov

Reaction Pathway Analysis and Transition State Modeling

A detailed understanding of reaction mechanisms is crucial for optimizing synthesis and predicting metabolic fate. Computational chemistry provides the tools to model reaction pathways and characterize the high-energy transition states that connect reactants and products. rsc.org

This analysis involves locating the transition state structure on the potential energy surface and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. This methodology has been applied to understand various reactions, including radical cascade cyclizations used to synthesize the chroman-4-one core mdpi.comresearchgate.net, visible-light-induced photoredox reactions rsc.org, and catalyzed ring-opening reactions. rsc.org

For this compound, this type of analysis could be used to:

Optimize the conditions for its synthesis by identifying the lowest-energy reaction pathway.

Predict potential byproducts by exploring alternative reaction channels.

Model its potential metabolism by enzymes, identifying which bonds are most susceptible to cleavage.

Virtual Screening and Design of Novel Chroman-4-amine (B2768764) Derivatives

The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds. acs.orgacs.org In silico virtual screening is a powerful technique used to explore the chemical space around this scaffold to identify novel derivatives with desired biological activities. nih.govglobalresearchonline.net

The process typically involves:

Library Generation: Creating a large virtual library of compounds by computationally adding various substituents to the 8-Methylchroman-4-amine core. This can include vast "make-on-demand" libraries containing billions of virtual compounds. nih.govenamine.netmdpi.com

Molecular Docking: Computationally "placing" each molecule from the library into the binding site of a target protein and scoring the interaction to predict binding affinity. nih.govglobalresearchonline.net

Hit Identification: Selecting the highest-scoring compounds ("hits") for chemical synthesis and experimental testing. nih.gov

This approach has been successfully used to design novel chroman-based inhibitors for various targets, including sirtuins and human rhinovirus. acs.orgnih.gov For example, docking studies can reveal that specific substitutions on the chroman ring are favorable for binding, while others may cause steric clashes. acs.org This structure-activity relationship (SAR) information is vital for the iterative process of lead optimization in drug discovery. acs.org

The table below illustrates hypothetical results from a virtual screening campaign, showing how different derivatives of a core scaffold might score against a target protein.

| Compound Derivative | Docking Score (kcal/mol) | Key Interaction |

| 8-Methylchroman-4-amine | -7.5 | H-bond with GLU-111 |

| 6-Fluoro-8-Methylchroman-4-amine | -8.2 | H-bond with GLU-111, Halogen bond with LYS-65 |

| 8-Ethylchroman-4-amine | -7.1 | Minor steric clash with PHE-150 |

| 8-Methyl-N-acetylchroman-4-amine | -8.5 | Additional H-bond with ASP-108 |

| Data is hypothetical and for illustrative purposes. |

Applications and Synthetic Utility of 8 Methylchroman 4 Amine Hydrochloride

8-Methylchroman-4-amine (B1591170) Hydrochloride as a Versatile Chiral Building Block in Organic Synthesis

8-Methylchroman-4-amine hydrochloride serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds, particularly those with specific stereochemical requirements. ijpcbs.com Chiral amines are fundamental in asymmetric synthesis, a field dedicated to creating molecules with a defined three-dimensional arrangement, which is paramount in drug discovery and materials science. The inherent chirality of this compound allows for the transfer of stereochemical information to new molecules, thereby influencing their biological activity and physical properties.

The utility of this compound as a building block is underscored by its classification within several key categories of chemical reagents, including heterocyclic building blocks and chiral building blocks for asymmetric synthesis. ijpcbs.com The chroman framework, a benzopyran system, is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The presence of the amine group provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, alkylation, and participation in multicomponent reactions. These features make this compound a versatile precursor for generating libraries of chiral compounds for screening in drug discovery programs.

Role in the Development of New Synthetic Methodologies

The unique structural attributes of this compound and its derivatives can play a role in the advancement of novel synthetic strategies. Chiral amines are frequently employed as ligands for metal catalysts or as organocatalysts themselves to induce enantioselectivity in chemical reactions. While specific literature detailing the use of this compound in developing entirely new named reactions is not prevalent, its application in refining and expanding existing methodologies is an area of active interest.

For instance, the development of efficient and highly diastereoselective protocols for constructing complex ring systems often relies on the stereodirecting influence of chiral auxiliaries or building blocks. researchgate.net The rigid conformation of the chroman ring system in 8-methylchroman-4-amine can provide a well-defined steric environment, which is crucial for controlling the approach of reagents in a stereoselective manner. This can lead to the development of more efficient and selective methods for synthesizing valuable and complex target molecules.

Preparation of Complex Molecular Scaffolds and Heterocyclic Systems

The synthesis of complex molecular architectures, including fused heterocyclic systems, is a significant area where this compound can be applied. The chroman moiety itself is a fused heterocyclic system, and the amine functionality provides a gateway for further annulation reactions to build even more elaborate structures.

For example, the amine group can be transformed into other functional groups that can participate in cyclization reactions. It can act as a nucleophile in reactions with bifunctional electrophiles to construct new rings. The development of synthetic routes to fused-ring systems is of great interest due to the prevalence of such motifs in biologically active compounds. researchgate.net While direct examples of complex scaffolds synthesized from this compound are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest its potential in this area. The construction of novel polyheterocyclic systems often involves the strategic use of functionalized building blocks like this compound. sci-hub.se

Stereoselective Transformations Facilitated by this compound

The primary value of this compound in synthesis lies in its ability to facilitate stereoselective transformations. The chiral center at the C4 position can direct the formation of new stereocenters in a predictable manner, leading to a high degree of stereocontrol in chemical reactions.

This can be achieved through several mechanisms. The amine can be acylated to form a chiral amide, which can then act as a chiral auxiliary. In this role, the bulky and conformationally restricted chroman backbone can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face. This strategy is widely used in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions to generate products with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Furthermore, derivatives of 8-methylchroman-4-amine can be envisioned as chiral ligands in transition metal catalysis. The nitrogen atom of the amine and potentially other heteroatoms introduced into the molecule can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic processes, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereoselective synthesis of complex molecules, including those with multiple stereocenters, often relies on the strategic application of such chiral ligands and auxiliaries. researchgate.net

Below is a table summarizing the key properties of the compound:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| CAS Number | 191608-12-5 | |

| Synonyms | 8-Methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride |

Emerging Research Directions and Future Prospects for 8 Methylchroman 4 Amine Hydrochloride

Innovations in Sustainable Synthesis and Green Chemistry Principles

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which advocate for the design of processes that minimize or eliminate the use and generation of hazardous substances. nih.govacs.org Future research on the synthesis of 8-Methylchroman-4-amine (B1591170) hydrochloride will focus on developing more sustainable and efficient methodologies, moving away from classical routes that may suffer from low atom economy and reliance on stoichiometric reagents. rsc.org

Key innovations will likely center on catalytic and biocatalytic methods. nih.govrsc.org For instance, the synthesis of amines is a focal point for green chemistry, with significant efforts dedicated to replacing traditional methods with cleaner alternatives like catalytic reductive amination and hydroamination. rsc.orgacs.org An enzymatic approach, potentially using a biocatalyst like Candida antarctica lipase (B570770) B (CALB), could offer a highly selective and environmentally benign route to amide derivatives, which could be a pathway for further functionalization. nih.gov

The application of green chemistry metrics, such as those in the CHEM21 toolkit, will become standard practice to quantitatively assess the environmental impact of synthetic routes. rsc.orgrsc.org This involves evaluating parameters beyond simple yield, including atom economy, E-factor (environmental factor), and process mass intensity (PMI).

Table 1: Comparative Analysis of Hypothetical Synthesis Routes for 8-Methylchroman-4-amine

| Metric | Hypothetical Traditional Route (e.g., Multi-step with protecting groups) | Proposed Green Route (e.g., One-Pot Catalytic Reductive Amination) | Green Chemistry Advantage |

|---|---|---|---|

| Atom Economy | Lower; use of protecting groups and stoichiometric reagents generates waste. acs.org | Higher; maximizes the incorporation of reactant atoms into the final product. acs.org | Reduced generation of stoichiometric byproducts. |

| Number of Steps | Multiple steps (protection, reaction, deprotection). | Typically a single, one-pot reaction. | Reduced energy consumption, solvent use, and purification steps. acs.org |

| Reagents | May use hazardous or harsh reagents. | Employs catalytic amounts of a reagent and greener reducing agents (e.g., H₂). acs.org | Improved safety and reduced environmental impact. |

| Solvent Use | Often requires multiple solvents for reaction and purification. | Can be designed for solvent-free conditions or use of greener solvents (e.g., water, ethanol). youtube.com | Minimizes volatile organic compound (VOC) emissions and waste. |

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is critical for process optimization and control. In situ characterization techniques—which analyze a reaction as it occurs in the reaction vessel—are indispensable tools for gaining this insight. numberanalytics.comrsc.org The synthesis of 8-Methylchroman-4-amine hydrochloride can be significantly enhanced by employing these advanced analytical methods.

Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for real-time tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. youtube.comnumberanalytics.comacs.org This data is invaluable for identifying reaction endpoints, detecting the formation of impurities, and understanding the influence of process parameters like temperature and pressure. youtube.com For example, in a reductive amination synthesis, in situ FTIR could monitor the disappearance of the ketone starting material and the appearance of the imine intermediate and final amine product. youtube.com

Table 2: Application of In Situ Characterization Techniques for Synthesis Monitoring

| Technique | Information Provided | Application to 8-Methylchroman-4-amine Synthesis |

|---|---|---|

| In Situ FTIR Spectroscopy | Real-time concentration profiles of key functional groups (e.g., C=O, C=N, N-H). youtube.com | Monitoring the conversion of 8-methylchroman-4-one (B1313701) to the corresponding imine and its subsequent reduction to the amine. |

| In Situ Raman Spectroscopy | Complementary vibrational data, especially for symmetric bonds and aqueous systems. numberanalytics.comacs.org | Tracking changes in the aromatic ring and other structural features during functionalization. |

| In Situ NMR Spectroscopy | Detailed structural information on soluble species, including intermediates and byproducts. rsc.org | Elucidating the precise structure of transient intermediates and confirming regioselectivity in real-time. |

| Process Analytical Technology (PAT) | Integration of in situ monitoring, feedback control, and data analysis to ensure consistent quality. bam.de | Developing a robust, automated synthesis process with real-time quality assurance. |

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Table 3: Role of AI and Machine Learning in the Synthesis Workflow

| Stage | AI/ML Application | Benefit for 8-Methylchroman-4-amine Synthesis |

|---|---|---|

| Retrosynthetic Analysis | AI algorithms propose multiple disconnection strategies based on learned chemical rules and reaction databases. chemcopilot.comgrace.com | Rapid identification of novel and cost-effective synthetic routes from available starting materials. |

| Forward Prediction | ML models predict the likely products, yields, and side reactions for a given set of reactants and conditions. mindmapai.app | De-risking of proposed synthetic steps before laboratory execution, saving time and resources. |

| Reaction Optimization | AI-driven algorithms systematically explore parameter space (e.g., temperature, concentration) to find optimal conditions. mindmapai.apppharmafeatures.com | Maximizing yield and selectivity while minimizing byproduct formation and energy use. |

Exploration of Novel Reactivity and Catalytic Roles

While this compound is a valuable building block, its own reactivity and potential catalytic functions remain a fertile ground for exploration. The unique combination of a chiral amine, an aromatic ring, and a chroman scaffold suggests several avenues for novel chemical transformations. Chromone (B188151) and its derivatives are already recognized for a wide range of pharmacological and chemical properties. ipb.pt

Future research could explore using the amine group as a handle for further derivatization, creating libraries of new compounds for biological screening. Moreover, the chiral nature of the C4 position makes the molecule an interesting candidate for applications in asymmetric catalysis. It could serve as a chiral ligand for a metal catalyst or act directly as an organocatalyst, facilitating stereoselective reactions. The strategic position of the methyl group and the amine could also be used to direct further reactions on the aromatic ring, enabling the synthesis of complex, polysubstituted chroman structures.

Table 4: Potential Areas of Novel Reactivity and Catalysis

| Research Area | Description | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Use as a chiral ligand for transition metals or as a primary amine organocatalyst. | Catalyzing reactions like aldol (B89426) or Michael additions with high enantioselectivity. |

| Directed C-H Functionalization | The amine or ether oxygen could direct a metal catalyst to selectively functionalize C-H bonds on the aromatic ring. | Efficient synthesis of complex, substituted chromans without the need for pre-functionalized starting materials. |

| Dynamic Covalent Chemistry | Formation of reversible covalent bonds (e.g., imines) with other molecules. | Creation of adaptive materials or stimuli-responsive systems. |

| Scaffold for Combinatorial Chemistry | The amine group serves as a reactive site for attaching a wide variety of chemical moieties. | Rapid generation of a library of novel chroman derivatives for drug discovery or materials science applications. |

Cross-Disciplinary Research with Materials Science and Supramolecular Chemistry

The intersection of organic synthesis with materials science and supramolecular chemistry opens up exciting possibilities for creating functional materials from well-defined molecular components. weizmann.ac.il Supramolecular chemistry focuses on the non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—that govern molecular self-assembly. weizmann.ac.il

This compound possesses all the necessary features to act as a versatile building block for supramolecular structures. The primary amine is an excellent hydrogen bond donor, the ether oxygen is a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. osaka-u.ac.jp By carefully designing experiments, researchers could induce the self-assembly of this molecule into ordered architectures like fibers, gels, or liquid crystals. These materials could have applications in areas such as chiral separations, sensing, or as templates for the synthesis of nanostructured materials. The integration of such molecules into polymers or frameworks could lead to the development of advanced materials with tailored optical, electronic, or mechanical properties. rsc.orguniversiteitleiden.nl

Table 5: Supramolecular and Materials Science Opportunities

| Interaction Type | Potential Supramolecular Assembly | Potential Application |

|---|---|---|

| Hydrogen Bonding (N-H···O, N-H···N) | Formation of one-dimensional chains or two-dimensional sheets. | Organogels, liquid crystals, chiral recognition surfaces. |

| π-π Stacking | Stacking of aromatic rings to form columnar structures. | Organic semiconductors, conductive materials. |

| Host-Guest Chemistry | Encapsulation within a larger host molecule (e.g., cyclodextrin, cucurbituril). | Drug delivery systems, molecular sensors. |

| Polymer Functionalization | Covalent attachment to a polymer backbone as a chiral pendant group. | Chiral stationary phases for chromatography, functional polymers with specific recognition properties. |

Q & A

Q. What are the recommended analytical methods for determining the purity of 8-Methylchroman-4-amine hydrochloride?

To assess purity, researchers commonly employ high-performance liquid chromatography (HPLC) or spectrophotometric methods. For HPLC, a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) is typical, with UV detection at 200–210 nm. Spectrophotometric methods may involve oxidative coupling reactions or UV-Vis absorbance at λmax specific to the compound’s chromophore. Method validation should include linearity (e.g., 1–10 μg/mL range), recovery rates (≥98%), and precision (RSD <2%) .

Example HPLC Parameters

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Methanol:Phosphate Buffer (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 207 nm |

| Linearity Range | 1.09–10.90 μg/mL (r² ≥0.999) |

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

Q. How can researchers verify the structural identity of this compound?

Structural confirmation requires a combination of techniques:

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z corresponding to C10H14ClNO).

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic shifts (e.g., methyl group at δ 1.2–1.5 ppm, chroman ring protons at δ 6.5–7.5 ppm).

- Elemental Analysis : Validate %C, %H, %N, and %Cl against theoretical values .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or MS data may arise from impurities, solvation, or tautomerism. Steps to address this include:

- Repetition : Re-run spectra under controlled conditions (e.g., dry solvent, inert atmosphere).

- Alternative Techniques : Cross-validate with FT-IR (e.g., amine N-H stretches at 3300–3500 cm<sup>-1</sup>) or X-ray crystallography.

- Computational Modeling : Compare experimental spectra with DFT-calculated predictions .

Q. What strategies optimize the synthesis yield of this compound?

Yield optimization involves:

- Reaction Monitoring : Use TLC or in-situ HPLC to track intermediate formation.

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. protic solvents.

- Temperature Control : Gradual heating (e.g., 50–80°C) to avoid byproduct formation .

Q. How can analytical methods for this compound be validated to meet regulatory standards?

Validation requires:

- Specificity : Demonstrate separation from impurities/degradants via forced degradation studies (e.g., acid/alkali hydrolysis).

- Linearity : 5-point calibration curve with R<sup>2</sup> ≥0.995.

- Accuracy : Spike recovery tests at 80%, 100%, and 120% levels (target: 98–102% recovery).

- Precision : Intra-day and inter-day RSD ≤2% .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in absorbance.

- pH Stability : Test solubility and degradation in buffers (pH 1–12) .

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.